γ-亚麻酸

概述

描述

科学研究应用

作用机制

γ-亚麻酸通过转化为二同型 γ-亚麻酸发挥作用,后者是抗炎前列腺素(如前列腺素 E1)的前体 . 这些前列腺素在减轻炎症和调节免疫反应中起着至关重要的作用。 分子靶标包括参与炎症途径的酶,例如环氧合酶和脂氧合酶 .

生化分析

Biochemical Properties

Gamma-Linolenic acid interacts with arachidonate 5-lipoxygenase, an enzyme that produces leukotrienes. When acting on Gamma-Linolenic acid, this enzyme produces no leukotrienes and inhibits the conversion of arachidonic acid to leukotrienes . This interaction plays a significant role in the body’s inflammatory response .

Cellular Effects

Gamma-Linolenic acid has anti-inflammatory properties that help reduce skin inflammation and itching, promoting healthier skin . It also influences cell function by reducing the generation of reactive oxygen species (ROS), cytokines, chemokines, and growth factors associated with inflammatory cells .

Molecular Mechanism

The molecular mechanism of Gamma-Linolenic acid involves its conversion to substances that have anti-inflammatory and anticancer effects . This conversion is facilitated by the enzyme arachidonate 5-lipoxygenase .

Temporal Effects in Laboratory Settings

In laboratory settings, Gamma-Linolenic acid has shown to reduce DNA damage and enhance metabolic viability, leading to an increase in the number of surviving cells over time . It also reduces ROS generation and restores the activities of various enzymes, leading to long-term effects on cellular function .

Dosage Effects in Animal Models

The effects of Gamma-Linolenic acid vary with different dosages in animal models. For instance, in female C57BL/6J mice exposed to lethal radiation, the survival rate significantly increased with Gamma-Linolenic acid treatment .

Metabolic Pathways

Gamma-Linolenic acid is involved in several metabolic pathways. It is a precursor to certain prostaglandins, hormone-like substances involved in regulating inflammation, blood clotting, and muscle contraction . It also interacts with enzymes like arachidonate 5-lipoxygenase .

Transport and Distribution

It is known that it is primarily found in seed oils , suggesting that it may be transported and distributed through lipid pathways.

准备方法

合成路线和反应条件

γ-亚麻酸可以通过亚油酸的脱饱和合成。 该过程涉及 delta-6-脱饱和酶,该酶在亚油酸羧基末端第六个碳处引入双键 . 反应条件通常包括氧气的存在以及促进脱饱和过程的特定辅因子。

工业生产方法

工业上,γ-亚麻酸是从植物种子油中提取的,例如月见草油、琉璃苣油和黑醋栗籽油。 提取过程包括冷榨种子以获得油,然后进行纯化步骤以分离γ-亚麻酸 . 基因修饰技术也已被用于在红花油中生产高产γ-亚麻酸 .

化学反应分析

反应类型

γ-亚麻酸会发生各种化学反应,包括:

氧化: γ-亚麻酸可以被氧化形成氢过氧化物和其他氧化产物。

还原: 它可以被还原形成饱和脂肪酸。

酯化: γ-亚麻酸可以与醇反应形成酯。

常见试剂和条件

氧化: 常见的氧化剂包括氧气和过氧化物。

还原: 使用钯或镍等催化剂存在下的氢气。

酯化: 使用硫酸等酸催化剂或酶来促进反应。

主要产品

氧化: 氢过氧化物和其他氧化衍生物。

还原: 饱和脂肪酸。

酯化: 脂肪酸酯。

相似化合物的比较

类似化合物

α-亚麻酸: 一种存在于亚麻籽和奇亚籽中的 ω-3 脂肪酸。

亚油酸: γ-亚麻酸的前体,存在于各种植物油中。

花生四烯酸: 参与炎症反应的 ω-6 脂肪酸。

独特性

γ-亚麻酸以其特定的抗炎特性及其转化为有益前列腺素的能力而独一无二。 与 α-亚麻酸(一种 ω-3 脂肪酸)不同,γ-亚麻酸是一种 ω-6 脂肪酸,在人体代谢途径中起着不同的作用 .

属性

| Once gamolenic acid (GLA) is absorbed and converted to dihomo-gamolenic acid (DGLA), circulating DGLA fatty acids are converted to several lipid mediators with predominantly anti-inflammatory properties, such as prostaglandin-E1 (PGE1) and 15-HETrE. The anti-inflammatory effects of DGLA are attributed to both the anti-inflammatory properties of DGLA-derived metabolites and the ability of DGLA and its products to compete with arachidonic acid (AA) in the synthesis of pro-inflammatory potent eicosanoid products, such as prostaglandins, thromboxane and leukotrienes. Both PGE1 and 15-HETrE are known to suppress inflammation, promote vasodilation, lower blood pressure, inhibit smooth muscle cell proliferation, inhibit platelet aggregation, and exert anti-neoplastic activities. PGE1 is a potent vasodilator that binds to surface receptors on smooth muscle cells, increasing intracellular cAMP. PGE1 is binds to G protein coupled surface PGE (EP) receptors and prostacyclin (IP) receptors as a natural ligand. GLA is proposed to enhance calcium absorption, reduce excretion and increase calcium deposition in bone. It is proposed that GLA may suppress tumor growth _in vivo_ by increasing the expression of E-cadherin, a cell-to-cell adhesion molecule that acts as a suppressor of metastasis. Another possible mechanism of tumour suppression is that GLA also reduces tumor-endothelium adhesion, which is a key factor in the establishment of distant metastases, partly by improving gap junction communication within the endothelium. By targeting the inflammatory process involved in the pathogenesis of diabetic nephropathy, GLA inhibits the expression of inflammatory mediators that tend be elevated in diabetes, intracellular adhesion molecule-1 (ICAM-1) and monocyte chemoattractant protein-1 (MCP-1), thereby attenuates the recruitment and infiltration of monocytes or macrophages. | |

CAS 编号 |

506-26-3 |

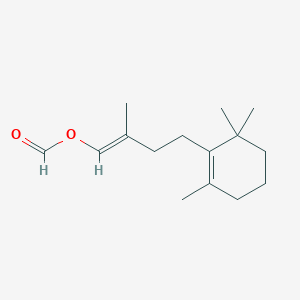

分子式 |

C18H30O2 |

分子量 |

278.4 g/mol |

IUPAC 名称 |

octadeca-6,9,12-trienoic acid |

InChI |

InChI=1S/C18H30O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(19)20/h6-7,9-10,12-13H,2-5,8,11,14-17H2,1H3,(H,19,20) |

InChI 键 |

VZCCETWTMQHEPK-UHFFFAOYSA-N |

手性 SMILES |

CCCCC/C=C\C/C=C\C/C=C\CCCCC(=O)O |

SMILES |

CCCCCC=CCC=CCC=CCCCCC(=O)O |

规范 SMILES |

CCCCCC=CCC=CCC=CCCCCC(=O)O |

外观 |

Solid powder |

| 506-26-3 | |

物理描述 |

Liquid |

Pictograms |

Irritant |

纯度 |

>98% (or refer to the Certificate of Analysis) |

保质期 |

>2 years if stored properly |

溶解度 |

Soluble in DMSO |

储存 |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

同义词 |

Acid, gamma-Linolenic Acid, Gamolenic gamma Linolenic Acid gamma Linolenic Acid, Ammonium Salt gamma Linolenic Acid, Cerium Salt gamma Linolenic Acid, Indium Salt gamma Linolenic Acid, Lithium Salt gamma Linolenic Acid, Potassium Salt gamma Linolenic Acid, Sodium Salt gamma Linolenic Acid, Zinc Salt gamma-Linolenic Acid gamma-Linolenic Acid, Ammonium Salt gamma-Linolenic Acid, Cerium Salt gamma-Linolenic Acid, Indium Salt gamma-Linolenic Acid, Lithium Salt gamma-Linolenic Acid, Potassium Salt gamma-Linolenic Acid, Sodium Salt gamma-Linolenic Acid, Zinc Salt Gamolenic Acid |

产品来源 |

United States |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-phenyl-2-pyridin-2-ylimidazo[1,2-a]pyridin-3-amine](/img/structure/B1674533.png)

![4-[(5E,12Z)-18-hydroxy-4,12-dimethyl-14-oxo-8,15,19-trioxatricyclo[14.3.1.07,9]icosa-5,12-dien-18-yl]-1,3-thiazolidin-2-one](/img/structure/B1674546.png)